3-Methyl Group Drives FABP4 Binding Affinity Enhancement
In the FABP4 ligand-binding system characterized by Gonzalez and Fisher (2015), 3-(4-methoxy-3-methylphenyl)propionic acid (the direct des-hydroxy analog of the target compound) exhibited a dissociation constant (Kd) of 0.74 µM, compared with 73.0 µM for 3-(4-methoxyphenyl)propionic acid, which lacks the 3-methyl substituent. This represents an approximately 100-fold increase in binding affinity attributable solely to the presence of the 3-methyl group, corresponding to a ΔΔG of ~2.7 kcal/mol [1]. The target compound 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid retains this critical 3-methyl group while adding an α-hydroxy functionality. For the comparator 2-hydroxy-3-(4-methoxyphenyl)propanoic acid (latifolicin D, the des-methyl analog bearing the α-hydroxy group), no published FABP4 binding data exist; however, the methyl-group contribution established by Gonzalez and Fisher provides a class-level inference that the target compound would be expected to maintain a substantial affinity advantage over its des-methyl congener [1].
| Evidence Dimension | FABP4 binding affinity (dissociation constant Kd) |
|---|---|
| Target Compound Data | Not directly measured; inferred to retain the 3-methyl-dependent affinity enhancement. The des-hydroxy analog (3-(4-methoxy-3-methylphenyl)propionic acid) shows Kd = 0.74 µM (737 ± 46 nM) [1]. |
| Comparator Or Baseline | Comparator 1 (des-methyl, des-hydroxy): 3-(4-methoxyphenyl)propionic acid, Kd = 73.0 µM. Comparator 2 (des-methyl, with 2-OH): 2-hydroxy-3-(4-methoxyphenyl)propanoic acid — no published FABP4 Kd available. |
| Quantified Difference | ~100-fold affinity difference between the 3-methyl-bearing and des-methyl scaffolds (0.74 vs 73.0 µM) in the des-hydroxy pair; ΔΔG ≈ 2.7 kcal/mol. Direct quantitative difference for the target vs. its des-methyl analog not experimentally determined. |
| Conditions | In vitro FABP4 competitive binding assay using 8-anilino-1-naphthalenesulfonic acid (ANS) displacement, recombinant human FABP4 protein; X-ray crystallography at 1.06 Å resolution (PDB 3P6D for the des-hydroxy analog) [1]. |
Why This Matters
A 100-fold difference in target binding affinity can determine whether a compound functions as a pharmacological tool or is inactive in cellular assays; researchers selecting a scaffold for FABP4-targeted studies should prioritize the 3-methyl-bearing core.
- [1] Gonzalez JM, Fisher SZ. Structural analysis of ibuprofen binding to human adipocyte fatty-acid binding protein (FABP4). Acta Crystallogr F Struct Biol Commun. 2015;71(Pt 2):163-170. doi:10.1107/S2053230X14027897. Table 1 reports Kd values: L2 (3-(4-methoxy-3-methylphenyl)propionic acid) = 737 ± 46 nM; L3 (3-(4-methoxyphenyl)propionic acid) = 73.0 ± 7.3 µM. View Source
